2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O4S/c16-11-6-2-3-7-12(11)17-14(19)9-18-15(20)10-5-1-4-8-13(10)23(18,21)22/h1-8H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMQJNXURLDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzo[d]isothiazole Core: This step often starts with the cyclization of ortho-substituted anilines with sulfur-containing reagents under oxidative conditions to form the benzo[d]isothiazole ring.
Introduction of the Dioxido and Oxo Groups: The incorporation of the dioxido and oxo functionalities can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or peracids.
Acetamide Formation: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Fluorophenyl Substitution: The final step involves the substitution of the acetamide nitrogen with a 2-fluorophenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Cancer Research :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Analytical Chemistry Applications
- Chemical Sensors :
- Chromatographic Techniques :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of isothiazole compounds against common bacterial strains. Results showed that certain modifications to the structure significantly enhanced antibacterial activity, providing a pathway for developing new antibiotics based on the core structure of this compound.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The dioxido and oxo groups play a crucial role in its binding affinity and specificity, while the fluorophenyl group enhances its stability and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., -F, -Cl) improve reactivity and yield compared to bulky groups (e.g., o-tolyl in compound 8 , 5% yield) .
- Purity : All analogs synthesized via General Procedure B (e.g., compounds 4 , 7 , 12 ) achieved ≥95% purity, attributed to optimized purification methods .
Anti-Inflammatory and Antioxidant Activities
- Ester Derivatives (3a–g) : Analogs with alkyl ester groups (e.g., isopropyl ester 3f ) showed potent antioxidant activity (IC₅₀ = 12.3 µM) and cytotoxicity against hepatic cancer cells (IC₅₀ = 8.7 µM) .
- Nitrile Derivative (2) : Exhibited dual anti-inflammatory (IL-6 inhibition) and antioxidant activity, with a binding affinity (ΔG = -9.2 kcal/mol) to COX-1 comparable to aspirin (ΔG = -6.5 kcal/mol) .
- Target Compound (7) : While direct data is unavailable, fluorinated analogs typically enhance metabolic stability and bioavailability compared to chlorinated or hydroxylated derivatives .
Antiviral Activity
Molecular Docking Insights
- COX-1 Inhibition : Esters 3d and 3f showed the highest binding affinities (ΔG = -10.1 and -10.4 kcal/mol, respectively) due to hydrophobic interactions with the enzyme’s active site .
Physicochemical and Quantum Chemical Properties
- Ionization Potential (IP): Ester 3f had the lowest IP (8.23 eV), correlating with its high cytotoxicity .
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide is a member of the isothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 273.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to the synthesis of inflammatory mediators.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of isothiazole compounds, including the target compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .
- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound significantly inhibited the activity of certain enzymes linked to inflammation. The IC50 values were determined to be in the low micromolar range, indicating strong inhibitory effects .
- Cytotoxicity Assessment : A cytotoxicity study was conducted on human cancer cell lines. The results revealed that while the compound exhibited some cytotoxic effects, they were relatively low compared to other known anticancer agents. Further optimization might enhance its efficacy .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications in the acetamide group or variations in the fluorophenyl moiety have been explored to improve potency and selectivity against target enzymes or pathogens.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Fluorine Substitution : The presence of fluorine in the phenyl ring significantly enhances lipophilicity and cellular uptake.
- Dioxido Group : The dioxido functionality contributes to increased reactivity towards nucleophiles, enhancing enzyme inhibition capabilities.
Q & A
Basic: What synthetic routes are commonly used to prepare 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide?
Answer:
The compound is typically synthesized via coupling reactions between substituted benzo[d]isothiazol-3(2H)-one intermediates and fluorophenyl acetamide derivatives. For example:
- Route 1 : Reacting 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid with 2-fluoroaniline in the presence of carbodiimide coupling agents (e.g., EDC/HCl) and triethylamine in dichloromethane at low temperatures (273 K), followed by extraction and recrystallization from methanol/acetone .
- Route 2 : Condensation of benzoisothiazolone intermediates with fluorophenyl amines under reflux conditions (100°C for 4 hours) in polar aprotic solvents like DMF, with TLC monitoring for reaction completion .
Key variables : Reaction time (2–4 hours), temperature (room temperature to reflux), and purification via recrystallization (methanol, acetone, or mixtures).
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Standard characterization includes:
- Single-crystal X-ray diffraction (SC-XRD) : Determines molecular conformation, dihedral angles (e.g., 79.7° twist between aromatic rings), and hydrogen-bonding networks (N–H⋯N interactions forming R₂²(8) motifs) .
- NMR spectroscopy : Confirms proton environments (e.g., fluorophenyl CH signals at δ 7.2–7.8 ppm, acetamide NH at δ 10–11 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., 394.382 g/mol via ESI-MS) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How do crystallographic studies inform the molecular conformation and stability of this compound?
Answer:
SC-XRD reveals:
- Torsional angles : The fluorophenyl ring is twisted relative to the benzisothiazolone core (e.g., 79.7°), influencing steric interactions and solubility .
- Intermolecular hydrogen bonds : N–H⋯N and C–H⋯O bonds stabilize crystal packing, forming 1D chains or 2D sheets. These interactions correlate with thermal stability (e.g., melting points >480 K) .
- Planarity deviations : Non-planar conformations may reduce π-π stacking, affecting bioavailability .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC₅₀ variations) may arise from:
- Assay conditions : Differences in bacterial strains, cell lines, or solvent systems (DMSO vs. aqueous buffers) .
- Stereochemical purity : Impurities in enantiomers or diastereomers (common in acetamide derivatives) can skew results. Use chiral HPLC or enzymatic resolution to isolate active stereoisomers .
- Target selectivity : Screen against broader receptor panels (e.g., kinase or protease arrays) to identify off-target effects .
Advanced: What strategies optimize reaction yields during synthesis?
Answer:
Key optimization approaches include:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions, reducing side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while acetone/water mixtures improve recrystallization efficiency .
- Temperature control : Lower temperatures (273 K) minimize decomposition during carbodiimide-mediated couplings .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity fractions, with yields typically 60–75% .
Advanced: How does hydrogen-bonding influence the compound’s stability and pharmacological profile?
Answer:
- Stability : Intramolecular N–H⋯O bonds reduce hydrolytic degradation of the acetamide moiety in aqueous media .
- Bioavailability : Intermolecular H-bonds with biological targets (e.g., enzyme active sites) enhance binding affinity. For example, fluorophenyl NH groups form hydrogen bonds with COX-2 residues, explaining anti-inflammatory activity .
- Crystallinity : Strong H-bond networks improve thermal stability, critical for formulation as solid dosages .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
Answer:
SAR strategies include:
- Substitution on fluorophenyl : Electron-withdrawing groups (e.g., nitro, chloro) at the para position enhance antimicrobial activity but may reduce solubility. Use Hammett σ constants to predict effects .
- Benzisothiazolone modifications : Introducing methyl or methoxy groups at position 5 improves metabolic stability by blocking CYP450 oxidation .
- Acetamide linker : Replacing the methylene group with sulfonamide or urea alters pharmacokinetics (e.g., logP, plasma half-life) .
Validation : Test analogs in vitro (MIC assays) and in silico (molecular docking against PDB targets like 6COX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
